BenchChemオンラインストアへようこそ!

[(1-Cyclopropylpyrrolidin-3-YL)methyl]amine hydrochloride

Medicinal Chemistry Scaffold Design Conformational Analysis

[(1-Cyclopropylpyrrolidin-3-yl)methyl]amine hydrochloride (CAS 1017474-07-5) is a cyclopropyl-functionalized pyrrolidine amine salt with the molecular formula C₈H₁₇ClN₂ and a molecular weight of 176.69 g/mol. Its free base, (1-cyclopropylpyrrolidin-3-yl)methanamine (C₈H₁₆N₂, MW 140.23), adopts an N-cyclopropyl substitution topology distinct from N-alkyl analogs.

Molecular Formula C8H17ClN2
Molecular Weight 176.69 g/mol
Cat. No. B7855513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Cyclopropylpyrrolidin-3-YL)methyl]amine hydrochloride
Molecular FormulaC8H17ClN2
Molecular Weight176.69 g/mol
Structural Identifiers
SMILESC1CC1N2CCC(C2)CN.Cl
InChIInChI=1S/C8H16N2.ClH/c9-5-7-3-4-10(6-7)8-1-2-8;/h7-8H,1-6,9H2;1H
InChIKeyQCNRDNBOURQMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Cyclopropylpyrrolidin-3-YL)methyl]amine Hydrochloride: Core Identity, CAS 1017474-07-5, and Physicochemical Baseline for Informed Procurement


[(1-Cyclopropylpyrrolidin-3-yl)methyl]amine hydrochloride (CAS 1017474-07-5) is a cyclopropyl-functionalized pyrrolidine amine salt with the molecular formula C₈H₁₇ClN₂ and a molecular weight of 176.69 g/mol . Its free base, (1-cyclopropylpyrrolidin-3-yl)methanamine (C₈H₁₆N₂, MW 140.23), adopts an N-cyclopropyl substitution topology distinct from N-alkyl analogs [1]. The hydrochloride salt form enhances aqueous solubility and handling stability relative to the free base, making it the preferred physical form for medicinal chemistry workflows . This compound serves as a versatile building block for the synthesis of GPCR modulators, kinase inhibitors, and quinolone-based antibacterial agents .

Why N-Alkyl Pyrrolidine Methanamines Cannot Substitute for [(1-Cyclopropylpyrrolidin-3-YL)methyl]amine Hydrochloride in Structure-Guided Programs


In-class pyrrolidine methanamine derivatives that differ only in the N-substituent—such as the N-methyl, N-ethyl, or N-isopropyl analogs—are not interchangeable with the N-cyclopropyl variant. The cyclopropyl group imposes a unique combination of electronic withdrawal and conformational restriction that alters both the basicity of the pyrrolidine nitrogen and the spatial orientation of the aminomethyl side chain [1]. At the physicochemical level, the N-cyclopropyl free base exhibits a computed XLogP3 of 0.3 versus 0.29 for the more lipophilic N-isopropyl analog (MW 142, C₈H₁₈N₂), and only 2 rotatable bonds, whereas N-alkyl chains introduce additional torsional degrees of freedom [1]. In biological contexts, cyclopropyl substitution on pyrrolidine scaffolds has been shown to decrease the basicity of the adjacent amino group relative to methyl-containing analogs, directly affecting target engagement and selectivity profiles in neuronal nitric oxide synthase (nNOS) inhibitor series [2]. These differences are not incremental—they are categorical for any program where pyrrolidine nitrogen electronics or scaffold rigidity constitute a design parameter.

[(1-Cyclopropylpyrrolidin-3-YL)methyl]amine Hydrochloride: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Conformational Restraint: N-Cyclopropyl vs. N-Isopropyl Rotatable Bond Count and LogP Comparison

The N-cyclopropyl substitution reduces the free base rotatable bond count to 2, compared to 2 for the N-isopropyl variant. However, the cyclopropyl ring itself contributes zero additional rotatable bonds while the isopropyl group contains one freely rotating methyl group, leading to a functionally more constrained scaffold for the cyclopropyl analog. The free base XLogP3 of 0.3 for the target compound indicates lower lipophilicity than saturated alkyl analogs with identical carbon count, a pharmacokinetically relevant parameter for programs seeking to reduce logP while maintaining scaffold volume [1]. These quantitative differences are relevant to screening library design where scaffold rigidity and lipophilic ligand efficiency (LLE) are prioritized [2].

Medicinal Chemistry Scaffold Design Conformational Analysis

Salt Form Handling Advantages: Hydrochloride vs. Free Base Physicochemical Properties

The hydrochloride salt form (MW 176.69 g/mol, C₈H₁₇ClN₂) is specifically characterized by high aqueous solubility due to its ionic character, with a melting point likely exceeding 150°C consistent with analogous amine hydrochloride salts . In contrast, the free base (MW 140.23 g/mol, C₈H₁₆N₂) is classified as causing severe skin burns and eye damage (H314, 100%) and respiratory irritation (H335, 100%) per ECHA C&L notifications [1]. The hydrochloride salt form offers practical advantages for weighing, dissolution, and long-term storage stability in medicinal chemistry laboratories. The N-isopropyl analog (CAS 90203-08-0) is supplied as a free base liquid at 95% purity , while the N-ethyl analog (CAS 51388-01-3) is supplied as an oil requiring ice-pack shipping . The hydrochloride salt of the target compound enables ambient-temperature handling and is compatible with standard aqueous assay buffers without additional solubilization strategies.

Chemical Procurement Compound Handling Salt Selection

Electronic Modulation via N-Cyclopropyl Substitution: Impact on Amine Basicity Relative to N-Methyl Scaffolds

In a well-characterized nNOS inhibitor series built on a cis-3,4-pyrrolidine scaffold, crystallographic and enzymatic data demonstrate that the rigid electron-withdrawing cyclopropyl ring decreases the basicity of the adjacent amino group relative to methyl-containing analogs [1]. This electronic modulation directly impacts the inhibitor's protonation state at physiological pH, altering hydrogen-bonding networks in the enzyme active site. The structural biology evidence from nNOS and eNOS co-crystal complexes (PDB 3RQP, 3RQK) provides a molecular-level rationale for the differentiation between N-cyclopropyl and N-methyl pyrrolidine scaffolds in programs where amine basicity governs target engagement [1][2]. While the referenced data are from a 3,4-disubstituted pyrrolidine series rather than the 3-aminomethyl monosubstituted scaffold of the target compound, the fundamental electronic effect of N-cyclopropyl substitution on pyrrolidine nitrogen basicity is transferable across the scaffold class.

Structure-Activity Relationship Enzyme Inhibition Amine Basicity

Primary Amine Derivatization Potential: Comparison of Reactive Handle Versatility Across N-Substituted Pyrrolidine Methanamines

The primary amine of [(1-cyclopropylpyrrolidin-3-yl)methyl]amine provides a single reactive handle for nucleophilic derivatization (reductive amination, acylation, sulfonylation), enabling precise modular construction of screening libraries . The compound has been employed as a synthetic intermediate in the preparation of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine (MW 267.37) and 2-chloro-6-([(1-cyclopropylpyrrolidin-3-yl)methyl]amino)benzonitrile derivatives, demonstrating its utility in generating diverse chemotypes through single-step transformations [1]. The N-Boc protected variant (tert-butyl[(1-cyclopropylpyrrolidin-3-yl)methyl]amine, C₁₂H₂₄N₂, MW 196.34) is also commercially trackable, offering orthogonal protection strategies for more complex synthetic sequences [2]. In contrast, the N,N-dimethyl analog (N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine, C₇H₁₆N₂, MW 128.22) lacks the primary amine handle and is employed in entirely different contexts, such as in serotonin-norepinephrine reuptake inhibitor programs where a tertiary amine pharmacophore is required .

Synthetic Chemistry Library Synthesis Derivatization

Cyclopropyl-Pyrrolidine Scaffold Precedent in Quinolone Antibacterial Patents: Structural Rationale for 1-Position Cyclopropyl Substitution

The 1-cyclopropylpyrrolidine motif in the target compound mirrors the quinolone antibacterial pharmacophore paradigm, where a cyclopropyl group at the N-1 position of the quinolone core is a hallmark of marketed fluoroquinolones (e.g., ciprofloxacin). Patent WO2000031062A1, filed by Daiichi Pharmaceutical Co., explicitly discloses cycloalkyl-substituted aminomethylpyrrolidine derivatives as substituents at the 7- or 10-position of the quinolone skeleton, demonstrating that 3-[1-amino-1-cycloalkyl]methylpyrrolidine groups impart antibacterial activity, pharmacokinetics, and safety [1][2]. Related patent EP1666477 (Kyorin Pharmaceutical Co.) discloses 7-(4-substituted 3-cyclopropylaminomethyl-1-pyrrolidinyl)quinolonecarboxylic acid derivatives [3]. While the target compound itself is not a final drug substance, its 1-cyclopropylpyrrolidine-3-methanamine scaffold directly mirrors the key structural features of patented quinolone side chains, making it a rational building block for antibacterial medicinal chemistry programs. In contrast, N-methyl or N-ethyl pyrrolidine methanamine analogs lack the cyclopropyl electronic and steric profile that has been established as optimal in quinolone SAR [1].

Antibacterial Drug Discovery Quinolone SAR Patent Analysis

Molecular Weight and Ligand Efficiency Window: N-Cyclopropyl vs. N-Benzyl and Other Bulky N-Substituted Analogs

With a free base molecular weight of 140.23 g/mol, 1 hydrogen bond donor, 2 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area (TPSA) of 29.3 Ų, the target compound conforms to fragment and lead-like chemical space metrics [1]. In comparison, N-benzyl-substituted pyrrolidine methanamine analogs such as N-benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine (C₁₃H₂₀N₂, MW 204.31) substantially exceed the molecular weight cutoff for fragment-based screening (typically MW < 300 Da for fragments; MW < 150 Da for high-efficiency fragments) and introduce additional aromatic functionality that elevates logP and the risk of non-specific binding . The target compound's favorable physicochemical profile—low molecular weight, low TPSA (29.3 Ų), and CNS-accessible computed properties—makes it suitable for programs pursuing CNS target space, where the combination of cyclopropyl rigidity and low molecular weight is a strategic advantage over bulkier N-substituted analogs [1].

Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

[(1-Cyclopropylpyrrolidin-3-YL)methyl]amine Hydrochloride: Evidence-Backed Application Scenarios for Prioritized Procurement


Quinolone Antibacterial Drug Discovery: Synthesis of 7-Position Aminomethylpyrrolidine Side Chains

The target compound's 1-cyclopropylpyrrolidine-3-aminomethyl scaffold is structurally congruent with the side-chain motifs disclosed in multiple quinolone antibacterial patents (e.g., WO2000031062A1, EP1666477), where the cyclopropyl substitution on the pyrrolidine nitrogen is claimed explicitly for antibacterial potency and pharmacokinetic optimization [1][2]. The primary amine enables conjugation to the quinolone carboxylic acid core via amide bond formation or reductive amination, providing a direct synthetic route to novel fluoroquinolone analogs. Programs pursuing Gram-positive (including MRSA) and Gram-negative antibacterial coverage should prioritize this building block over N-alkyl alternatives, as the cyclopropyl group is a well-established pharmacophoric element in marketed fluoroquinolones such as ciprofloxacin.

CNS-Targeted Fragment Library Construction: Low-MW Cyclopropyl-Pyrrolidine Scaffold for Neurological Programs

With a free base MW of 140.23, TPSA of 29.3 Ų, and only 2 rotatable bonds, the compound meets all fragment-based screening criteria (MW < 150 Da, low complexity, single primary amine handle) [1]. The combination of low molecular weight and cyclopropyl conformational rigidity is particularly advantageous for CNS drug discovery programs, where the cyclopropyl-pyrrolidine scaffold has been incorporated into triple reuptake inhibitor chemotypes targeting depression, anxiety, and schizophrenia [2]. For procurement teams assembling CNS-focused fragment libraries, this compound offers a pre-validated chemotype that balances scaffold novelty with established CNS drug-likeness parameters.

GPCR Modulator Synthesis: Pyrrolidine-Cyclopropylamine Hybrid Intermediate for Receptor-Targeted Programs

The pyrrolidine-cyclopropylamine hybrid structure of the target compound mirrors motifs found in GPCR modulators [1]. The primary amine provides an attachment point for carboxylic acid or sulfonamide pharmacophores commonly featured in GPCR-targeted compounds, while the cyclopropyl group contributes to conformational restriction that can enhance receptor subtype selectivity. The hydrochloride salt form enables direct use in aqueous coupling reactions without pre-neutralization steps, streamlining the parallel synthesis of GPCR-targeted screening libraries [2]. Procuring this compound specifically (rather than N-alkyl variants) preserves the cyclopropyl electronic profile that clinical-stage GPCR modulators have leveraged for target selectivity.

Structure-Activity Relationship (SAR) Studies on Amine Basicity: N-Cyclopropyl as an Electronic Probe

The electron-withdrawing character of the N-cyclopropyl group reduces the basicity of the adjacent pyrrolidine amine relative to N-methyl or N-ethyl variants, as demonstrated crystallographically in nNOS inhibitor programs [1]. This property makes the compound a valuable tool for SAR campaigns where the protonation state of the pyrrolidine nitrogen at physiological pH is a design variable. By incorporating the target compound into a matched molecular pair analysis alongside N-methyl, N-ethyl, and N-isopropyl analogs, medicinal chemistry teams can deconvolute the contribution of amine basicity to target binding affinity, selectivity, and cellular activity in a systematic, quantitative manner.

Quote Request

Request a Quote for [(1-Cyclopropylpyrrolidin-3-YL)methyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.